3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester
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Overview
Description
3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester is a useful research compound. Its molecular formula is C18H27BN2O6 and its molecular weight is 378.23. The purity is usually 95%.
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Scientific Research Applications
Strategies for Analyzing Highly Reactive Pinacolboronate Esters
Pinacolboronate esters are crucial in Suzuki coupling reactions, allowing for the connection of organic building blocks to synthesize complex molecules. Analyzing these esters presents challenges due to their rapid hydrolysis. A study by Zhong et al. (2012) developed a method to stabilize and adequately solubilize these esters for analysis, demonstrating the technique's broad applicability for purity analysis of reactive pinacolboronate esters (Zhong et al., 2012).
Rapid Synthesis Using Microwave-Assisted Coupling
Dimauro and Kennedy (2007) highlighted the utility of 2-aminopyridine-5-boronic acid pinacol ester in microwave-assisted one-pot cyclization/Suzuki coupling for the efficient synthesis of diverse compound libraries. This emphasizes the ester's role as a versatile building block in rapid synthesis approaches (Dimauro & Kennedy, 2007).
Efficient Synthesis of Boronic Acids
Patel et al. (2016) developed a cost-effective synthesis method for (2-aminopyrimidin-5-yl) boronic acid, involving in situ protection of the amine and a Suzuki–Miyaura borylation to form the pinacol boronic ester. This showcases the practicality and efficiency of synthesizing boronic acids, which are integral to various chemical syntheses (Patel et al., 2016).
Applications in Medicinal Chemistry
Havel et al. (2018) reported on the synthesis of 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles, used widely in medicinal chemistry, utilizing palladium-mediated α-arylation and Suzuki coupling. This underlines the importance of pinacol ester derivatives in the creation of pharmacologically relevant compounds (Havel et al., 2018).
Mechanism of Action
Target of Action
Boronic esters, such as this compound, are commonly used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that undergo carbon–carbon bond formation.
Mode of Action
The compound is involved in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a role in the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .
Pharmacokinetics
It’s important to note that the susceptibility of boronic pinacol esters to hydrolysis is influenced by ph, which can impact their stability and bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in synthetic organic chemistry due to its mild and functional group tolerant reaction conditions .
Action Environment
The action of Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which impacts their stability and efficacy, is considerably accelerated at physiological pH .
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BN2O6/c1-16(2,3)25-15(23)21-12-9-11(10-20-13(12)14(22)24-8)19-26-17(4,5)18(6,7)27-19/h9-10H,1-8H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKAJPNNJNIJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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